molecular formula C20H24N4O B12156008 1,3-dimethyl-N-(3-methylbutyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3-dimethyl-N-(3-methylbutyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12156008
M. Wt: 336.4 g/mol
InChI Key: HFLGFQVOKJILLO-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-(3-methylbutyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-(3-methylbutyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, to attach the phenyl group to the pyrazolo[3,4-b]pyridine core.

    N-alkylation:

    Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or amide reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-(3-methylbutyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolo[3,4-b]pyridine core are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and bases under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-dimethyl-N-(3-methylbutyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(3-methylbutyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-N-(1-methylbutyl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride
  • 1,3-dimethyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride
  • N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride

Uniqueness

1,3-dimethyl-N-(3-methylbutyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H24N4O

Molecular Weight

336.4 g/mol

IUPAC Name

1,3-dimethyl-N-(3-methylbutyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H24N4O/c1-13(2)10-11-21-20(25)16-12-17(15-8-6-5-7-9-15)22-19-18(16)14(3)23-24(19)4/h5-9,12-13H,10-11H2,1-4H3,(H,21,25)

InChI Key

HFLGFQVOKJILLO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCC(C)C)C

Origin of Product

United States

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